2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Descripción
Evolution of 1,4-Benzodioxin Derivatives in Medicinal Chemistry Research
The 1,4-benzodioxin scaffold has emerged as a privileged structure in medicinal chemistry due to its presence in biologically active natural products and synthetic therapeutics. Early interest in this heterocyclic system stemmed from its identification in lignans such as silybin and purpurenol , which exhibit hepatoprotective and antioxidant properties. These natural products laid the foundation for exploring synthetic derivatives, leading to breakthroughs like doxazosin , a clinically approved α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia.
The structural versatility of the 1,4-benzodioxin core has enabled diverse pharmacological applications. For instance, CCT251236 , a bisamide derivative, demonstrated potent growth inhibition in ovarian carcinoma models by targeting the HSF1 pathway. Similarly, compound 7 (Figure 3 in ) emerged as a p38α MAPK inhibitor, highlighting the scaffold’s relevance in oncology and inflammatory diseases. Synthetic methodologies have also evolved, with gallic acid serving as a cost-effective starting material for 6-carboxy-substituted derivatives. The regioselective functionalization of the benzodioxin ring, particularly at positions 6 and 8, has been critical for optimizing bioactivity, as seen in anti-inflammatory analogs where substituent positioning dictated efficacy.
| Key 1,4-Benzodioxin Derivatives | Biological Activity | Synthetic Origin |
|---|---|---|
| Silybin | Hepatoprotective | Natural product |
| Doxazosin | Antihypertensive | Synthetic |
| CCT251236 | Anticancer | Synthetic |
| Compound 7 | p38α MAPK inhibition | Synthetic |
Recent advances include silver-mediated oxidative dimerization for constructing lignan-inspired benzodioxanes and leveraging gallic acid’s trihydroxybenzoate structure for regioselective alkylation. These innovations underscore the scaffold’s adaptability in addressing unmet medical needs.
Historical Significance of Amino-alcohol Functionalized Heterocycles
Amino-alcohol motifs are hallmarks of bioactive molecules, combining hydrogen-bonding capacity with structural rigidity. The integration of this functional group into heterocycles, such as 1,4-benzodioxins, enhances interactions with target proteins while improving pharmacokinetic properties. The target compound, 2-[butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol , exemplifies this strategy, featuring an ethanol backbone substituted with a butyl(methyl)amino group at position 2.
Historically, amino-alcohol-containing compounds like propranolol (a β-blocker) demonstrated the therapeutic value of this moiety in cardiovascular diseases. In the context of 1,4-benzodioxins, the amino-alcohol group enables dual functionality: the hydroxyl group engages in polar interactions, while the tertiary amine facilitates solubility and membrane permeability. This design principle aligns with earlier work on 2,3-dihydrobenzodioxin-6-yl acetic acid (compound 4 in ), where carboxylic acid groups at position 6 conferred anti-inflammatory activity. Replacing the acid with an amino-alcohol moiety represents a logical progression to modulate electronic and steric properties.
Research Trajectory and Current Standing in Academic Literature
Contemporary research on 1,4-benzodioxin derivatives focuses on three axes: (1) target diversification, (2) synthetic methodology innovation, and (3) structure-activity relationship (SAR) optimization. The synthesis of This compound reflects these trends, as its amino-alcohol side chain diversifies the pharmacophore landscape.
Recent studies highlight the scaffold’s potential in oncology, with CCT251236 inhibiting HSF1-dependent pathways in prostate cancer models. Parallel efforts explore benzodioxin-based kinase inhibitors, leveraging the core’s planar geometry for ATP-binding pocket interactions. Synthetic advancements, such as TeO2-mediated oxidation for sulfoxide derivatives, enable precise control over stereoelectronic properties.
The compound’s current standing in literature is anchored by its structural novelty and potential for modular derivatization. For example, varying the alkyl chain length on the amino group could fine-tune lipophilicity and target affinity, a strategy validated in related sulfone and sulfoxide analogs. Furthermore, the benzodioxin core’s compatibility with cross-coupling reactions positions it as a versatile intermediate for high-throughput SAR studies.
Propiedades
IUPAC Name |
2-[butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-7-16(2)11-13(17)12-5-6-14-15(10-12)19-9-8-18-14/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCETSUDZHRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC(C1=CC2=C(C=C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on formula C₁₄H₂₁NO₃.
Key Observations:
- Amino Alcohol vs. Carboxylic Acid: The target compound’s amino alcohol group (vs. carboxylic acid in ) may favor different biological targets, such as adrenergic receptors, due to H-bonding and basicity .
- Molecular Weight : The target compound (~265 Da) is smaller than Y1W (470 Da, ), suggesting better oral bioavailability .
Anti-inflammatory Activity :
- The carboxylic acid analog () shows efficacy in carrageenan-induced edema, highlighting the benzodioxin scaffold’s role in anti-inflammatory activity. The target compound’s amino alcohol group may modulate cyclooxygenase (COX) or cytokine pathways differently .
Q & A
Q. What are the recommended synthetic routes for 2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a benzodioxin-substituted ethanol derivative with butyl(methyl)amine under catalytic acidic or basic conditions. Optimization includes:
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions (e.g., as seen in benzodioxin sulfonamide derivatives ).
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Validate purity via HPLC (>98%) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a multi-analytical approach:
- Chiral Analysis : Circular dichroism (CD) or chiral HPLC to confirm stereochemistry, critical due to the benzodioxin moiety’s planar chirality .
- Spectroscopic Validation : Compare NMR shifts (e.g., δ 6.8–7.2 ppm for benzodioxin protons) and ESI-MS ([M+H]+ ~322.4 g/mol) with PubChem data .
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, as done for related benzodioxin derivatives .
Q. What in vitro assays are suitable for initial screening of its biological activity?
- Methodological Answer : Prioritize assays aligned with benzodioxin derivatives’ known activities:
- Enzyme Inhibition : COX-1/2 or cytochrome P450 assays, given structural analogs’ moderate inhibition profiles (e.g., IC₅₀ values in µM range) .
- Antioxidant Capacity : DPPH radical scavenging or FRAP assays, though weaker activity is expected compared to phenolic analogs .
- Cell Viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve enantiomeric purity challenges during synthesis?
- Methodological Answer : The compound’s chiral center (ethanol moiety) requires enantioselective synthesis or resolution:
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP ligands) during reductive amination .
- Chromatographic Separation : Employ chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients, resolving enantiomers via retention time differences .
- Dynamic Kinetic Resolution : Combine racemization and selective crystallization, as demonstrated for similar amino alcohols .
Q. What strategies mitigate oxidative degradation of this compound under physiological conditions?
- Methodological Answer : The benzodioxin ring and secondary alcohol are oxidation-prone. Mitigation strategies include:
- Stabilizing Formulations : Encapsulate in liposomes or cyclodextrins to shield reactive groups .
- Antioxidant Additives : Co-administer ascorbic acid (0.1–1 mM) to reduce ROS-mediated degradation .
- pH Control : Store solutions at pH 4–6 to minimize base-catalyzed oxidation, as shown in benzodioxin stability studies .
Q. How should researchers address contradictions in reported pharmacological data for benzodioxin derivatives?
- Methodological Answer : Discrepancies (e.g., COX inhibition vs. inactivity) arise from structural nuances. Resolve via:
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (Table 1) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP levels in kinase assays) .
- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., electron-donating groups enhancing antioxidant activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
